molecular formula C5H8N2OS B2640124 3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1342628-95-8

3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol

Cat. No.: B2640124
CAS No.: 1342628-95-8
M. Wt: 144.19
InChI Key: OFELREQXHIMXKP-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that contains an oxadiazole ring with a thiol group attached at the 5-position and a propan-2-yl group at the 3-position

Scientific Research Applications

3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for the development of new materials with specific properties.

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it exerts its effects at the molecular level. This could involve binding to a specific protein, inhibiting an enzyme, or interacting with DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isothiocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

    Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the oxadiazole ring, leading to a wide range of derivatives with different properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole-5-thiol: Lacks the propan-2-yl group, which can affect its solubility and reactivity.

    3-(Methyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a methyl group instead of a propan-2-yl group, leading to different steric and electronic properties.

    3-(Phenyl)-1,2,4-oxadiazole-5-thiol:

Uniqueness

3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol is unique due to the presence of the propan-2-yl group, which influences its chemical reactivity, solubility, and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-propan-2-yl-2H-1,2,4-oxadiazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFELREQXHIMXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=S)ON1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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